molecular formula C15H17Cl2N7O3 B611543 UCD38B HCl CAS No. 1115177-19-9

UCD38B HCl

Cat. No. B611543
M. Wt: 414.24
InChI Key: OXMKSFKNDMCURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UCD38B HCl is a cell permeable inhibitor of intracellular uPA (urokinase plasminogen activator). It acts by killing proliferative and non-proliferative high grade glioma cells by programmed necrosis.

Scientific Research Applications

Anticancer Properties in Glioma and Breast Cancer Cells

  • Glioma Treatment : UCD38B has been shown to kill both proliferative and nonproliferative high-grade glioma cells through programmed necrosis. This is achieved by mis-trafficking endosomal urokinase proteins, leading to mitochondrial depolarization and caspase-independent cell death (Pasupuleti, Grodzki, & Gorin, 2015).
  • Mechanism in Glioma Cell Death : UCD38B induces relocation of urokinase plasminogen activator (uPA) into perinuclear mitochondria, resulting in apoptosis-inducing factor (AIF) release and necroptotic cell death. This process is caspase-independent and distinct from apoptosis and autophagy (Pasupuleti, Leon, Carraway, & Gorin, 2013).
  • Breast Cancer Cell Death : In breast cancer cells, UCD38B triggers caspase-independent cell death and induces programmed necrosis through apoptosis-inducing factor (AIF) translocation. This indicates its potential as a versatile anticancer agent (Leon, Pasupuleti, Gorin, & Carraway, 2013).

Glioma 'Stem-like' Cells Targeting

  • Targeting Glioma 'Stem-like' Cells : UCD38B effectively targets glioma 'stem-like' cells (GSCs) that are capable of tumor regeneration. It causes caspase-independent, programmed necrotic death of these cells, suggesting its potential use alongside other therapies (Gorin, Pasupuleti, Mahajan, & Dugar, 2016).

properties

CAS RN

1115177-19-9

Product Name

UCD38B HCl

Molecular Formula

C15H17Cl2N7O3

Molecular Weight

414.24

IUPAC Name

N-[6-Amino-5-[[(aminoiminomethyl)-amino]carbonyl]-3-chloro-2-pyrazinyl]-glycine phenylmethyl ester hydrochloride

InChI

InChI=1S/C15H16ClN7O3.ClH/c16-11-13(22-12(17)10(21-11)14(25)23-15(18)19)20-6-9(24)26-7-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,17,20,22)(H4,18,19,23,25);1H

InChI Key

OXMKSFKNDMCURE-UHFFFAOYSA-N

SMILES

O=C(OCC1=CC=CC=C1)CNC2=NC(N)=C(C(NC(N)=N)=O)N=C2Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UCD38B HCl;  UCD-38-B HCl;  UCD 38 B HCl;  UCD-38-B Hydrochloride;  UCD 38 B hydrochloride;  UCD38B hydrochloride;  5-Benzylglycinyl-amiloride hydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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